molecular formula C24H25NO4 B2564326 2-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[2.5]octane-6-carboxylic acid CAS No. 2385298-02-0

2-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[2.5]octane-6-carboxylic acid

Cat. No.: B2564326
CAS No.: 2385298-02-0
M. Wt: 391.467
InChI Key: ZZKZKZCCTLUBKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[2.5]octane-6-carboxylic acid is a complex organic compound characterized by its unique spiro structure and the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[2.5]octane-6-carboxylic acid typically involves multiple steps:

    Formation of the Spirocyclic Core: The spiro[2.5]octane core can be synthesized through a cyclization reaction involving a suitable precursor, such as a dihalide or a diketone, under basic conditions.

    Introduction of the Fmoc Group: The fluorenylmethoxycarbonyl group is introduced via a reaction with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base like triethylamine. This step ensures the protection of the amino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[2.5]octane-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Solvents: Dichloromethane, tetrahydrofuran, methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[2.5]octane-6-carboxylic acid has several applications in scientific research:

    Peptide Synthesis: The Fmoc group is widely used in solid-phase peptide synthesis to protect amino groups, allowing for the sequential addition of amino acids.

    Medicinal Chemistry: The compound can be used in the development of peptide-based drugs, offering a method to protect and deprotect functional groups during synthesis.

    Biological Studies: It is used in the study of protein-protein interactions and enzyme mechanisms by providing a means to synthesize specific peptide sequences.

    Material Science: The unique spiro structure can be utilized in the design of novel materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[2.5]octane-6-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for the selective formation of peptide bonds. The deprotection step, typically achieved using a base like piperidine, removes the Fmoc group, revealing the free amino group for further reactions.

Comparison with Similar Compounds

Similar Compounds

    2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanyl-butyric acid: Similar in structure but contains a methylsulfanyl group, which can alter its reactivity and applications.

    2-(9H-Fluoren-9-ylmethoxycarbonylamino)-propionic acid: A simpler structure with a propionic acid moiety, used in similar peptide synthesis applications.

    9-Methyl-9H-fluorene-2-carboxylic acid: Lacks the spiro structure but contains the fluorenylmethoxycarbonyl group, used in different synthetic contexts.

Uniqueness

The uniqueness of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[2.5]octane-6-carboxylic acid lies in its spirocyclic structure, which provides distinct steric and electronic properties. This can influence its reactivity and the stability of the compounds it forms, making it valuable in specific synthetic and research applications.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)spiro[2.5]octane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO4/c26-22(27)15-9-11-24(12-10-15)13-21(24)25-23(28)29-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20-21H,9-14H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKZKZCCTLUBKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C(=O)O)CC2NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.